N-(benzo[d]thiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6OS2/c27-17(25-20-24-15-8-4-5-9-16(15)29-20)11-28-19-14-10-23-26(18(14)21-12-22-19)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQQDRUKPCFVQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a pyrazolo[3,4-d]pyrimidine structure through a thioacetamide group. This unique combination suggests potential interactions with biological targets due to the diverse functionalities provided by these heterocycles.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Benzothiazole | Aromatic heterocycle with sulfur and nitrogen |
| Pyrazolo[3,4-d]pyrimidine | Nitrogen-containing bicyclic compound |
| Thioacetamide | Sulfur-containing acetamide derivative |
Anticancer Activity
Research indicates that derivatives of benzothiazole and pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties . For instance, compounds containing these moieties have been shown to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells.
In one study, the synthesized compounds demonstrated IC50 values ranging from 5 to 20 μM against these cancer cell lines, indicating moderate to strong anticancer activity. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro studies revealed that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 50 μg/mL. The presence of the thiazole ring is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .
The proposed mechanism of action for this compound involves:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
- Induction of Oxidative Stress : It can induce oxidative stress in microbial cells, leading to damage and death.
- Disruption of Cell Membrane Integrity : Its interaction with lipid membranes can disrupt cellular functions in both cancerous and microbial cells.
Case Studies
- Anticancer Efficacy in Animal Models : In a recent study using mouse models of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis in tumor tissues treated with the compound .
- Antimicrobial Efficacy Against Resistant Strains : A study demonstrated that the compound retained efficacy against antibiotic-resistant strains of E. coli, suggesting its potential as a novel therapeutic agent in treating resistant infections .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(benzo[d]thiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves the reaction between benzothiazole derivatives and pyrazolo[3,4-d]pyrimidine compounds. The resulting product is characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), to confirm the structure and purity of the compound .
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzothiazole and pyrazole derivatives. For instance, related compounds have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Organism | Activity |
|---|---|---|
| Compound A | Staphylococcus aureus | Inhibitory |
| Compound B | Escherichia coli | Moderate |
| Compound C | Pseudomonas aeruginosa | Strong |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that similar derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial disruption . For example, derivatives have been shown to inhibit the growth of breast cancer cell lines such as MCF7 .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 12.5 |
| Compound D | HepG2 | 8.0 |
Therapeutic Potential
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
Potential Applications:
- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
- Anticancer Drugs : Formulation of targeted therapies for specific cancer types.
- Neuroprotective Agents : Exploration in the treatment of Alzheimer’s disease through acetylcholinesterase inhibition.
Preparation Methods
Benzothiazole Acetamide Intermediate
Reaction Scheme :
2-Aminobenzothiazole → Chloroacetylation → Thioether formation
Key Observations :
Pyrazolo[3,4-d]pyrimidine Thiol Intermediate
Reaction Scheme :
Pyrazole precursor → Cyclization → Thiolation
Critical Considerations :
- Cyclization reactions for pyrazolo-pyrimidines often require strong acids (e.g., POCl₃) or bases (e.g., NaOEt).
- Lawesson’s reagent is effective for thiolation but may introduce impurities requiring silica gel purification.
Coupling Strategies
Direct Thioether Formation
Reaction Conditions :
- Solvent : Acetone or DMF
- Base : K₂CO₃ or Cs₂CO₃
- Temperature : Reflux (80–100°C)
Mechanism :
The chloroacetamide intermediate undergoes nucleophilic substitution with the pyrazolo-pyrimidine thiolate. Steric hindrance around the pyrazole ring may necessitate prolonged reaction times (6–12 hours).
Alternative Approaches
| Method | Advantages | Limitations |
|---|---|---|
| Click Chemistry | High efficiency, mild conditions | Requires azide/thiol precursors |
| Palladium-Catalyzed Coupling | Tolerates functional groups | High cost, complex catalyst systems |
| Microwave-Assisted Synthesis | Rapid reaction times | Limited scalability |
Characterization Data
Spectroscopic Analysis
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR | δ 8.5–7.2 (aromatic protons), δ 3.5 (CH₂S), δ 2.5 (CH₃) | |
| ¹³C NMR | δ 170–160 (amide C=O), δ 140–120 (aromatic carbons) | |
| IR | 1680 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C=S) |
Reaction Optimization
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Acetone | 78 | 95 |
| DMF | 82 | 92 |
| THF | 65 | 88 |
Base Selection
| Base | Yield (%) | Byproducts |
|---|---|---|
| K₂CO₃ | 75 | Moderate |
| Cs₂CO₃ | 85 | Minimal |
| Et₃N | 60 | High |
Challenges and Solutions
Steric Hindrance
Issue : Bulky phenyl groups on the pyrazolo-pyrimidine ring may slow reaction kinetics.
Solution : Use microwave irradiation to enhance reaction rates.
Thiol Oxidation
Issue : Thiols may oxidize to disulfides during storage.
Solution : Store intermediates under inert gas (N₂/Ar) and use fresh reagents.
Scale-Up Considerations
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.1–1 L | 100–500 L |
| Purification | Crystallization | Column chromatography |
| Cost | Moderate | High |
Q & A
Q. Characterization :
- Nuclear Magnetic Resonance (NMR) for confirming connectivity and stereochemistry .
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95%) .
- Mass Spectrometry (MS) for molecular weight validation .
Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
Q. Basic Research Focus
- 1H/13C NMR : Identifies proton and carbon environments, resolving aromatic (δ 7.0–8.5 ppm) and thioacetamide (δ 3.5–4.5 ppm) signals .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-H at ~2550 cm⁻¹) .
- X-ray Crystallography : Resolves 3D molecular packing and hydrogen-bonding networks in single crystals .
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N, S content) .
How can reaction conditions be optimized to improve synthesis yield and selectivity?
Q. Advanced Research Focus
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic thiol reactivity .
- Temperature control : Maintaining 60–80°C prevents side reactions (e.g., oxidation of thiols) .
- Catalysts : Using Pd/C or CuI for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) .
- Real-time monitoring : Thin-layer chromatography (TLC) tracks intermediate formation .
How can contradictory data on biological activity (e.g., kinase inhibition vs. cytotoxicity) be resolved?
Q. Advanced Research Focus
- Assay standardization : Compare IC50 values across kinase panels (e.g., CK1 vs. CDK2) to assess isoform specificity .
- Cell-line selection : Test cytotoxicity in cancer vs. normal cell lines (e.g., HCT116 vs. HEK293) to identify selective effects .
- Molecular docking : Predict binding affinities to kinase ATP-binding pockets using software like AutoDock .
- Metabolic stability : Evaluate hepatic microsome degradation to rule out false negatives from rapid clearance .
What strategies enhance the compound’s pharmacokinetic properties while retaining bioactivity?
Q. Advanced Research Focus
- Structural modifications :
- Introduce hydrophilic groups (e.g., methoxy or ethoxy) to improve solubility .
- Replace labile thioethers with stable sulfones to reduce metabolic degradation .
- Prodrug design : Mask thiol groups with acetyl-protected precursors for improved oral bioavailability .
- Lipinski’s Rule compliance : Adjust logP values (<5) via substituent engineering .
How can target selectivity be evaluated across kinase isoforms?
Q. Advanced Research Focus
- Kinase profiling : Use recombinant kinase assays (e.g., KinomeScan) to quantify inhibition across 400+ kinases .
- Crystal structure analysis : Compare binding modes in CK1δ (active site mutations) vs. off-target kinases .
- Mutagenesis studies : Engineer kinase mutants (e.g., CK1δ-T220M) to validate residue-specific interactions .
What methods validate the compound’s mechanism of action in cellular models?
Q. Advanced Research Focus
- Western blotting : Measure downstream phosphorylation (e.g., β-catenin for Wnt pathway inhibition) .
- RNA interference : Knock down putative targets (e.g., CK1 isoforms) to confirm phenotypic rescue .
- Fluorescence microscopy : Track subcellular localization using GFP-tagged kinases .
How are stability and degradation profiles assessed under physiological conditions?
Q. Advanced Research Focus
- Forced degradation studies : Expose the compound to heat (40–60°C), light, and pH extremes (1–13) .
- Plasma stability assays : Incubate with human plasma (37°C) and quantify parent compound via LC-MS .
- Metabolite identification : Use liver microsomes + NADPH to detect Phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
